N-(2-(pyrimidin-5-yl)ethyl)cinnamamide is a chemical compound characterized by a pyrimidine ring linked to an ethyl chain, which is further connected to a cinnamamide moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacology. The compound's structure suggests it may interact with various biological targets, making it valuable for therapeutic applications.
The compound is classified under the category of amides, specifically cinnamamide derivatives. Its Chemical Abstracts Service (CAS) number is 2035017-97-9, and its molecular formula is with a molecular weight of 253.30 g/mol . This classification indicates its potential utility in medicinal chemistry, particularly in the development of new drugs.
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)cinnamamide typically involves several steps:
This method allows for the efficient formation of the desired compound while ensuring high purity and yield.
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide features a distinct molecular structure that can be represented by its SMILES notation: C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN=C2
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 253.30 g/mol |
CAS Number | 2035017-97-9 |
The structure includes a pyrimidine ring, which contributes to its biological activity, and a cinnamamide moiety that enhances its interaction with biological targets.
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide can participate in several chemical reactions:
The following reagents are commonly used in reactions involving this compound:
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide exhibits potential pharmacological activities through its interaction with specific molecular targets. It is known to modulate the activity of receptors involved in pain and inflammation pathways, such as the transient receptor potential vanilloid 1 (TRPV1).
The compound may influence multiple biochemical pathways, including:
While specific physical properties such as melting point and boiling point are not readily available, some general properties can be noted:
These properties are essential for understanding how the compound behaves in various environments, particularly in pharmaceutical formulations.
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide has potential applications in:
This compound's unique structure and biological activity make it a significant subject of interest for further research and development in medicinal chemistry.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3